molecular formula C9H8N2O3 B1336656 6-Methoxyquinazoline-2,4-diol CAS No. 32618-84-1

6-Methoxyquinazoline-2,4-diol

Cat. No. B1336656
CAS RN: 32618-84-1
M. Wt: 192.17 g/mol
InChI Key: KAYIYDVQBAPJIU-UHFFFAOYSA-N
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Description

6-Methoxyquinazoline-2,4-diol is a chemical compound that is part of the quinazoline family, a class of heterocyclic aromatic organic compounds. While the provided papers do not directly discuss this compound, they do provide insights into various methoxyquinazoline derivatives, which can help infer some of the properties and potential applications of the compound .

Synthesis Analysis

The synthesis of methoxyquinazoline derivatives is a multi-step process that often begins with simpler aromatic compounds such as aniline or benzoic acid derivatives. For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline starts with 4-methoxyaniline and involves cyclization, nitration, and chlorination steps . Similarly, the synthesis of 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine involves the reaction of nitroquinolines with dimethylamine, followed by reduction and methylation . These methods highlight the versatility and complexity of synthesizing substituted quinazolines.

Molecular Structure Analysis

The molecular structure of methoxyquinazoline derivatives can be quite complex, as seen in the synthesis of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, which crystallized as an ethyl acetate complex. X-ray crystallography revealed that the crystal belongs to the orthorhombic system, indicating a well-defined three-dimensional structure stabilized by weak hydrogen bonding .

Chemical Reactions Analysis

Methoxyquinazoline derivatives can undergo various chemical reactions, including nucleophilic substitution, as seen in the synthesis of 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine, where methoxy groups are substituted during the reaction with dimethylamine . Additionally, these compounds can participate in one-pot multi-component reactions, such as the synthesis of triazolyl methoxy phenylquinazolines using a mixture of aromatic propargylated aldehydes, azides, 2-aminobenzophenone derivatives, and ammonium acetate .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxyquinazoline derivatives can vary widely. For example, 6-methoxy-4-quinolone exhibits strong fluorescence with a large Stokes' shift in aqueous media, and its fluorescence intensity is stable across a wide pH range, indicating potential applications in biomedical analysis . The stability of these compounds is also notable, with some showing resistance to degradation under heat and light .

Scientific Research Applications

Anticancer Properties

6-Methoxyquinazoline-2,4-diol and its derivatives have been extensively studied for their potential as anticancer agents. For instance, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative, has shown potent apoptotic activity and efficacy in various cancer models, including breast cancer, with excellent blood-brain barrier penetration (Sirisoma et al., 2009). Another derivative, 6,7-bis(1-aziridinyl)-5,8-quinazolinedione, demonstrated significant antitumoral effects on P388 leukemia (Renault et al., 1983).

Tubulin-Polymerization Inhibition

Certain quinazoline derivatives have been identified as effective tubulin-polymerization inhibitors, targeting the colchicine site. This includes compounds such as 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, which showed high in vitro cytotoxic activity and substantial inhibition of colchicine binding, indicating potential in cancer treatment (Wang et al., 2014).

Antimicrobial Activities

Some quinazoline derivatives have shown promising antimicrobial activities. For instance, a series of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives displayed moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas et al., 2010).

DNA Repair Enzyme Inhibition

Quinazolinone inhibitors have been synthesized to target the DNA repair enzyme poly(ADP-ribose) polymerase (PARP), showing potential in enhancing the cytotoxicity of other treatments like monomethylating agents and radiation (Griffin et al., 1998).

Synthesis and Characterization

Various studies have been dedicated to the synthesis and characterization of 6-methoxyquinazoline derivatives. For example, the synthesis of benzyloxy)-4-chloro-6-methoxyquinazoline from methyl 4-hydroxy-3-methoxybenzoate through multiple steps highlights the diverse synthetic routes explored for these compounds (Wang et al., 2015).

Other Applications

  • Ethoxyquin, a derivative of quinoline, is used as an antioxidant in animal feed, indicating the potential use of related compounds in food preservation and other industries (Blaszczyk et al., 2013).
  • The compound has also been studied for its fluorescence properties in aqueous media, providing insights into its chemical behavior and potential applications in analytical chemistry (Schulman et al., 1974).

Safety and Hazards

According to the safety data sheet, precautions should be taken to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 6-Methoxyquinazoline-2,4-diol . In case of accidental release, it is advised to prevent further spillage or leakage and to avoid letting the chemical enter drains .

Future Directions

The future directions for 6-Methoxyquinazoline-2,4-diol and similar compounds involve further exploration of their potential applications. For instance, there is ongoing research into their use as ligands for sphingosine-1-phosphate receptor 2 (S1PR2) . Additionally, quinazoline-2,4-dione derivatives are being investigated as potential antibacterial agents .

properties

IUPAC Name

6-methoxy-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-5-2-3-7-6(4-5)8(12)11-9(13)10-7/h2-4H,1H3,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYIYDVQBAPJIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438178
Record name 6-METHOXYQUINAZOLINE-2,4-DIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

32618-84-1
Record name 6-METHOXYQUINAZOLINE-2,4-DIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-amino-5-methoxybenzoic acid (5.00 g, 29.9 mmol) and urea (5.40 g, 90.0 mmol) was heated to 200° C. for 1 hour. The mixture was cooled to room temperature and diluted with H2O (50 mL), the mixture was filtered off and the precipitate was washed with H2O (10 mL), dried in vacuo to give the product (5.10 g, yield 88%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
88%

Synthesis routes and methods II

Procedure details

2-Amino-5-methoxybenzoic acid (13.0 g, 77.8 mmol, 1.0 eq.) was suspended in water (200 mL) and glacial acetic acid (5.2 mL) at 35° C. A freshly prepared solution of potassium cyanate (8.21 g, 101.4 mmol, 1.3 eq.) in water (86 mL) was added dropwise to the stirred mixture. After 4 h, NaOH (104.0 g, 2600 mL, 33.4 eq.) was added in portions, keeping the reaction temperature below 40° C. A clear solution was obtained momentarily before a precipitate formed. After cooling, the precipitate was filtered off and dissolved in hot water which was acidified to pH 5. The precipitate was collected and washed with water, dried by lyophilization to afford 9.63 g of 6-methoxyquinazoline-2,4(1H, 3H)-dione as a white solid (65%). LCMS m/z=193.1 (M+1) (Method B) (retention time=1.22 min). 1H NMR (400 MHz, DMSO-d6): δ 11.26 (s, 1H), 11.01 (s, 1H), 7.31-7.25 (m, 2H), 7.10 (d, 1H, J=8.8 Hz), 3.77 (s, 3H).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step Two
Quantity
8.21 g
Type
reactant
Reaction Step Three
Name
Quantity
86 mL
Type
solvent
Reaction Step Three
Name
Quantity
2600 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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